molecular formula C16H11N5 B14037184 3-(5-Phenyl-1h-tetrazol-1-yl)quinoline CAS No. 5454-91-1

3-(5-Phenyl-1h-tetrazol-1-yl)quinoline

Cat. No.: B14037184
CAS No.: 5454-91-1
M. Wt: 273.29 g/mol
InChI Key: IFFIRHMTPWKAEO-UHFFFAOYSA-N
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Description

3-(5-phenyltetrazol-1-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a tetrazole ring substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyltetrazol-1-yl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of quinoline derivatives with phenyl-substituted tetrazoles under acidic or basic conditions can yield the desired product . Additionally, microwave-assisted synthesis and the use of recyclable catalysts have been explored to enhance the efficiency and sustainability of the synthetic process .

Industrial Production Methods

Industrial production of 3-(5-phenyltetrazol-1-yl)quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-phenyltetrazol-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinoline and tetrazole derivatives .

Scientific Research Applications

3-(5-phenyltetrazol-1-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-phenyltetrazol-1-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is also being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-phenyltetrazol-1-yl)quinoline is unique due to its combined structural features of quinoline and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from its parent compounds .

Properties

CAS No.

5454-91-1

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

IUPAC Name

3-(5-phenyltetrazol-1-yl)quinoline

InChI

InChI=1S/C16H11N5/c1-2-6-12(7-3-1)16-18-19-20-21(16)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H

InChI Key

IFFIRHMTPWKAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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